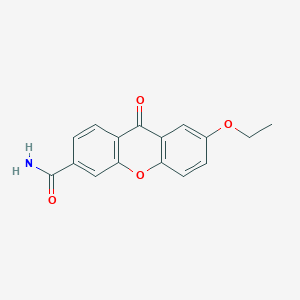

7-Ethoxy-9-oxo-9H-xanthene-3-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

89216-86-4 |

|---|---|

Molecular Formula |

C16H13NO4 |

Molecular Weight |

283.28 g/mol |

IUPAC Name |

7-ethoxy-9-oxoxanthene-3-carboxamide |

InChI |

InChI=1S/C16H13NO4/c1-2-20-10-4-6-13-12(8-10)15(18)11-5-3-9(16(17)19)7-14(11)21-13/h3-8H,2H2,1H3,(H2,17,19) |

InChI Key |

TYRQGFBQDQJXEW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC3=C(C2=O)C=CC(=C3)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the 9-Oxo-9H-xanthene Core Synthesis

The formation of the central 9-oxo-9H-xanthene (or xanthone) scaffold is the foundational step in the synthesis of 7-Ethoxy-9-oxo-9H-xanthene-3-carboxamide. Several classical and modern synthetic strategies can be employed to construct this tricyclic system, each with its own advantages and substrate scope.

Intramolecular Acylation and Cyclization Routes

Intramolecular Friedel-Crafts acylation is a powerful and widely used method for the synthesis of the 9-oxo-9H-xanthene core. This reaction involves the cyclization of a suitably substituted precursor, typically a 2-phenoxybenzoic acid derivative, in the presence of a strong acid catalyst. The acid promotes the formation of an acylium ion, which then undergoes an electrophilic aromatic substitution reaction onto the adjacent aromatic ring to form the central pyranone ring of the xanthone (B1684191) structure.

The general mechanism involves the protonation of the carboxylic acid, followed by the loss of water to generate the acylium ion. This electrophile is then attacked by the electron-rich phenoxy ring, leading to the formation of a new carbon-carbon bond and subsequent deprotonation to restore aromaticity and yield the xanthone core.

A variety of dehydrating agents and acidic catalysts can be employed to facilitate this transformation, with polyphosphoric acid (PPA) and concentrated sulfuric acid being the most common. The choice of catalyst and reaction conditions, such as temperature and reaction time, can significantly influence the yield and purity of the resulting xanthone.

For the synthesis of a precursor to this compound, this strategy would involve the cyclization of a 2-(4-ethoxyphenoxy)terephthalic acid derivative or a related compound. The presence of the ethoxy group on the phenoxy ring would direct the intramolecular acylation to the desired position.

| Precursor Type | Catalyst/Reagent | Key Transformation | Reference |

|---|---|---|---|

| 2-Phenoxybenzoic acid derivatives | Polyphosphoric Acid (PPA) or H₂SO₄ | Intramolecular Friedel-Crafts acylation | General Knowledge |

| 3-Aryloxy-5-nitrophthalic anhydrides | - | Intramolecular acylation to form nitro-substituted 9-oxo-9H-xanthene carboxylic acids | researchgate.net |

Ullmann Coupling Reactions in Xanthene Ring Formation

The Ullmann condensation is another cornerstone in the synthesis of diaryl ethers, which are key intermediates in the formation of the 9-oxo-9H-xanthene core. This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a base. The resulting diaryl ether can then be subjected to intramolecular cyclization, as described in the previous section, to yield the xanthone scaffold.

The classical Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern variations of the Ullmann reaction, often employing palladium or nickel catalysts and various ligands, have been developed to proceed under milder conditions with a broader substrate scope.

In the context of synthesizing a precursor for this compound, an Ullmann coupling could be envisioned between a substituted halobenzoic acid derivative and a substituted phenol. For instance, the reaction of a 2-chloro-5-nitrobenzoic acid with 4-ethoxyphenol (B1293792) in the presence of a copper catalyst would yield a 2-(4-ethoxyphenoxy)-5-nitrobenzoic acid, a direct precursor for intramolecular cyclization to a 7-ethoxy-3-nitro-9-oxo-9H-xanthene. The nitro group can subsequently be reduced and converted to the desired carboxamide.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Aryl Halide | Phenol | Copper (or Palladium/Nickel) | Diaryl Ether | General Knowledge |

Friedel-Crafts Acylation Methodologies for Xanthene Scaffold Construction

While intramolecular Friedel-Crafts acylation is a key cyclization step, intermolecular Friedel-Crafts acylation can also be utilized in the construction of the xanthone scaffold. This approach typically involves the reaction of a phenol with a salicylic (B10762653) acid derivative in the presence of a Lewis acid catalyst.

In a common variation, a mixture of a phenol and a salicylic acid is heated with a dehydrating agent such as a mixture of zinc chloride and phosphorus oxychloride (Pomeranz-Fritsch reaction) or polyphosphoric acid. This one-pot procedure allows for the initial formation of a phenyl salicylate (B1505791) ester, which then undergoes a Fries rearrangement followed by intramolecular cyclization to yield the xanthone.

This methodology offers a convergent approach to the xanthone core, allowing for the combination of two different aromatic precursors. For the synthesis of a 7,3-disubstituted xanthone, a 4-substituted phenol and a 4-substituted salicylic acid could be employed.

Ethereal Linkage Formation and Introduction of the Ethoxy Moiety

The introduction of the ethoxy group at the 7-position of the 9-oxo-9H-xanthene core is a crucial step in the synthesis of the target molecule. This is typically achieved through the etherification of a hydroxylated xanthene precursor.

Application of Williamson Ether Synthesis in Xanthene Derivatization

The Williamson ether synthesis is the most common and versatile method for the formation of ethers, including aryl ethers. wikipedia.orgmasterorganicchemistry.comyoutube.comjk-sci.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide or phenoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction.

In the synthesis of this compound, a precursor such as 7-hydroxy-9-oxo-9H-xanthene-3-carboxylic acid or a derivative thereof would be treated with a base to deprotonate the phenolic hydroxyl group at the 7-position. Common bases for this purpose include sodium hydride, potassium carbonate, or sodium hydroxide. The resulting phenoxide is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired 7-ethoxy derivative.

The choice of solvent is important for the success of the Williamson ether synthesis. Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often used as they can solvate the cation of the base while not significantly solvating the phenoxide nucleophile, thus enhancing its reactivity.

| Substrate | Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 7-Hydroxy-9-oxo-9H-xanthene derivative | Base (e.g., K₂CO₃, NaH), Ethyl Halide (e.g., C₂H₅I, C₂H₅Br) | Williamson Ether Synthesis | 7-Ethoxy-9-oxo-9H-xanthene derivative | wikipedia.orgmasterorganicchemistry.comyoutube.comjk-sci.com |

Alkylation Strategies for Hydroxylated Xanthene Precursors

Beyond the classical Williamson ether synthesis, other alkylation strategies can be employed to introduce the ethoxy group. These methods may offer advantages in terms of milder reaction conditions or compatibility with other functional groups present in the molecule.

One such strategy involves the use of phase-transfer catalysis. In this approach, a quaternary ammonium (B1175870) salt is used to transfer the phenoxide ion from an aqueous phase to an organic phase containing the alkylating agent. This can be particularly useful for substrates that have limited solubility in common organic solvents.

Another approach is the Mitsunobu reaction, which allows for the conversion of an alcohol to an ether under mild, neutral conditions. This reaction typically involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by an alcohol. In this case, ethanol (B145695) would serve as the nucleophile to form the ethoxy group. While effective, the Mitsunobu reaction generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine (B178648) derivative), which may require careful purification to remove.

Carboxamide Functionalization Strategies at the C3 Position

Functionalization at the C3 position of the 7-ethoxy-9-oxo-9H-xanthene core to introduce a carboxamide group is a critical step in the synthesis of the target compound and its analogues. This transformation typically begins with a precursor molecule, 7-ethoxy-9-oxo-9H-xanthene-3-carboxylic acid. The conversion of this carboxylic acid intermediate into the desired carboxamide can be accomplished through various amidation protocols, ranging from classic coupling reactions to more direct catalytic methods. bohrium.commdpi.com The modular nature of amide substitution is particularly advantageous, as it allows for precise control over the final structure. bohrium.comnih.gov

A prevalent and reliable strategy for forming the C3-carboxamide bond involves the activation of the corresponding carboxylic acid precursor. This two-step approach first requires the synthesis of 7-ethoxy-9-oxo-9H-xanthene-3-carboxylic acid. Subsequently, this carboxylic acid is activated to facilitate nucleophilic attack by an amine. nih.gov

A classic activation method involves converting the carboxylic acid into a more reactive acyl halide, typically an acid chloride, by using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting highly electrophilic acid chloride readily reacts with ammonia (B1221849) or a primary/secondary amine to yield the target carboxamide.

Alternatively, a wide array of coupling reagents can be employed to mediate the reaction between the carboxylic acid and the amine. These reagents activate the carboxyl group in situ, forming a reactive intermediate that is susceptible to aminolysis. A common and effective protocol involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The role of HOBt is to form an active ester intermediate, which suppresses side reactions and reduces the risk of racemization if chiral amines are used. nih.gov The addition of a base, such as 4-dimethylaminopyridine (B28879) (DMAP), can further accelerate the reaction by acting as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate. nih.gov

Direct amidation offers a more atom-economical approach by forming the amide bond directly from the carboxylic acid and an amine without the need for stoichiometric activating agents. sci-hub.se These reactions typically require elevated temperatures to drive the dehydration process and overcome the formation of a non-reactive ammonium carboxylate salt. mdpi.com The only byproduct in these reactions is water, making them an environmentally favorable option. mdpi.com

The use of radiofrequency heating in a solvent-free context has been reported as a method to promote direct amidation. sci-hub.se Catalytic methods have also been developed to facilitate this transformation under milder conditions. Boric acid, for instance, has emerged as an inexpensive and green catalyst for direct amidation. orgsyn.org It is believed to activate the carboxylic acid by forming a complex or an ester, thereby enhancing its electrophilicity. orgsyn.org Zirconium catalysts, such as ZrCl₄, have also been shown to improve yields, particularly for less reactive substrates. sci-hub.se While these methods are general for amide synthesis, they are applicable to carboxyxanthene precursors, provided the substrate is stable under the required reaction conditions.

Reagents developed for peptide synthesis are exceptionally efficient for amide bond formation and are widely applied in medicinal chemistry for creating complex molecules. nih.govmdpi.comnih.gov These reagents, often based on phosphonium (B103445) or aminium salts, convert carboxylic acids into highly reactive activated species in the presence of a tertiary base. Their use is characterized by fast reaction times, high yields, and minimal side reactions, even with sterically hindered substrates. peptide.com

Commonly used peptide coupling reagents include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), (7-Azabenzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (HATU), and Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). These reagents generate reactive OBt or OAt esters in situ. Reagents that form OAt esters, such as HATU, are generally more reactive due to the lower pKa of the 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) leaving group and anchimeric assistance from the pyridine (B92270) nitrogen. The choice of coupling reagent can be critical for achieving high efficiency, with the general order of reactivity of the generated active ester being OAt > Oxyma Pure > O-6-ClBt > OBt.

| Abbreviation | Full Name | Key Features |

|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient and widely used; generates OBt active esters. peptide.com |

| HATU | (7-Azabenzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Highly efficient, especially for hindered couplings; generates more reactive OAt esters. |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Generates OBt esters; good for routine synthesis and minimizing side reactions. |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide; byproduct is a soluble urea, simplifying workup. Often used with HOBt. nih.govpeptide.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Based on Oxyma Pure leaving group; reported to be more efficient than HOAt-based reagents. researchgate.net |

Regioselectivity and Stereoselectivity in the Synthesis of this compound Analogues

Achieving the correct substitution pattern (regioselectivity) and, for chiral analogues, the desired three-dimensional arrangement (stereoselectivity) are paramount in the synthesis of complex organic molecules.

The regiochemistry of substituents on the xanthene core is determined during the initial construction of the tricyclic system. researchgate.net The synthesis of xanthones often involves the condensation of a substituted phenol with a substituted salicylic acid derivative, followed by a cyclization step (e.g., via Friedel-Crafts acylation). The final substitution pattern of the xanthone is therefore dictated by the substitution patterns of the chosen precursors.

To synthesize the 7-ethoxy-3-carboxy xanthone scaffold, one could employ a strategy starting with 4-ethoxyphenol and 3-hydroxy-5-carboxybenzoic acid (or a protected derivative). The precise reaction pathway, whether through an Ullmann condensation or a Friedel-Crafts type reaction, will determine how these precursors are joined to form the diaryl ether intermediate, whose subsequent intramolecular acylation establishes the xanthone core with the desired C3 and C7 substituents. researchgate.net Modifications at various positions, such as the 3-, 6-, and 10-positions, are common strategies to tune the electronic and photophysical properties of xanthene dyes, underscoring the established control over substitution patterns in these systems. nih.govnih.gov The key is the careful selection of appropriately functionalized starting materials to ensure the substituents are placed at the intended positions on the final xanthone ring. nih.govresearchgate.net

While this compound itself is achiral, the synthesis of chiral analogues is a significant area of research, as stereochemistry can profoundly influence biological activity. nih.govnih.gov Two primary strategies are employed to obtain enantiomerically pure chiral xanthone derivatives (CDXs). mdpi.com

The first strategy is the synthesis of chiral analogues by coupling the achiral carboxyxanthene scaffold with enantiomerically pure chiral building blocks. researchgate.netnih.gov For example, the 7-ethoxy-9-oxo-9H-xanthene-3-carboxylic acid precursor can be coupled with various enantiopure amino alcohols or amino esters using the peptide coupling techniques described previously. mdpi.comnih.gov This "chiral pool" strategy directly yields enantiomerically enriched or pure products, with the stereochemistry of the final molecule being determined by the chosen chiral amine. researchgate.net

The second strategy involves the resolution of a racemic mixture. In this approach, a chiral analogue is first synthesized as a 1:1 mixture of enantiomers. Subsequently, the enantiomers are separated using chiral chromatography. nih.gov Chiral liquid chromatography (cLC) employing chiral stationary phases (CSPs) is a powerful technique for this purpose. Polysaccharide-based CSPs and Pirkle-type CSPs, such as the (S,S)-Whelk-O1 column, have proven highly effective for the enantioresolution of various xanthone derivatives. mdpi.comnih.gov The choice of mobile phase and column is critical for achieving good separation (enantioselectivity). mdpi.comnih.gov The success of these separations allows for the isolation of individual enantiomers, which is essential for studying enantioselectivity in biological systems. nih.govmdpi.com

| Chiral Stationary Phase (CSP) | Elution Mode | Typical Mobile Phase Composition | Application Note |

|---|---|---|---|

| (S,S)-Whelk-O1 | Polar Organic | Mixtures of acetonitrile (B52724) (CH₃CN) and methanol (B129727) (CH₃OH) | Shows high enantioselectivity for xanthone derivatives with an aromatic ring linked to the stereogenic center. mdpi.comnih.gov |

| Lux® Cellulose-2 | Polar Organic | Not specified | Used for enantioseparation of derivatives where an alkyl chain is linked to the stereogenic center. nih.govresearchgate.net |

| Amylose tris-3,5-dimethylphenylcarbamate | Multimodal | Not specified | Chosen for preparative resolution of certain chiral kielcorin (B1164478) derivatives (a type of xanthone). nih.gov |

| Chirobiotic™ T / V | Normal / Reversed-Phase | Varies (e.g., hexane/ethanol for normal; water/methanol for reversed) | Macrocyclic glycopeptide-based columns used for systematic enantioresolution studies of xanthone libraries. scispace.com |

Post-Synthetic Modifications and Functional Group Interconversions

Post-synthetic modification (PSM) is a powerful strategy for the chemical functionalization of a core molecular structure after its initial synthesis. This approach allows for the introduction of diverse functionalities that might not be compatible with the initial reaction conditions used to form the scaffold. For a complex molecule like this compound, PSM offers pathways to fine-tune its physicochemical properties and to develop a library of analogues from a common intermediate. These modifications can be broadly categorized into derivatization of the xanthene scaffold and transformations of the pendant functional groups, namely the carboxamide.

Further Derivatization of the Xanthene Scaffold

The xanthene core, with its fused aromatic rings, is amenable to various chemical modifications. The nature and position of substituents on the xanthene skeleton are crucial in determining the molecule's photophysical properties, such as absorption and emission wavelengths. While this compound is already substituted, further derivatization can be explored to modulate its characteristics.

One potential avenue for modification is electrophilic aromatic substitution on the electron-rich aromatic rings. The existing ethoxy group at the C7 position and the amide at C3 will direct incoming electrophiles to specific positions. For instance, reactions like nitration or halogenation could introduce new functional groups that can serve as handles for subsequent transformations. These new substituents can, in turn, be converted into other groups, such as amines, phenols, or cyano groups, significantly expanding the structural diversity of the parent compound.

Another strategy involves the modification of the existing ethoxy group. Cleavage of the ether bond, for example, using a reagent like boron tribromide (BBr₃), would yield a hydroxyl group. This phenolic hydroxyl group is a versatile functional handle that can be used for various subsequent reactions, including:

Alkylation: Reaction with alkyl halides to introduce different alkoxy groups.

Esterification: Acylation with acid chlorides or anhydrides to form esters.

Williamson Ether Synthesis: To attach more complex molecular fragments.

Furthermore, the carbonyl group at the C9 position (the xanthenone moiety) can potentially undergo chemical reactions, although its reactivity is generally lower than that of a simple ketone due to conjugation with the aromatic system. Reduction of this ketone could lead to the corresponding alcohol, 9-hydroxyxanthene, fundamentally altering the geometry and electronic structure of the core.

Recent advancements in the chemistry of xanthene dyes have focused on tuning their spirocyclization equilibrium, which controls their fluorescent properties. While the target compound is a xanthenone and not a dye in the classical sense, modifications to the scaffold's electronic nature through the introduction of electron-withdrawing or electron-donating groups are a key strategy for manipulating its properties for applications such as activatable fluorescent probes. nih.gov

| Reaction Type | Reagents/Conditions | Potential Product Feature | Reference Principle |

|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | Introduction of a nitro group for further functionalization (e.g., reduction to an amine). | Standard aromatic chemistry |

| Ether Cleavage | BBr₃, HBr | Conversion of the C7-ethoxy group to a hydroxyl group. | Standard organic synthesis |

| Ketone Reduction | NaBH₄, LiAlH₄ | Conversion of the C9-carbonyl to a hydroxyl group, forming a xanthenol. | Standard organic synthesis |

| C-H Carboxylation | CO₂, Strong Base (e.g., LiOtBu/CsF) | Introduction of an additional carboxylic acid group on the aromatic ring. | chemistryviews.org |

Transformations of the Carboxamide Group

The primary carboxamide group at the C3 position is a versatile functional group that can undergo a range of chemical transformations to yield different functionalities. These interconversions are crucial for structure-activity relationship studies and for linking the xanthene core to other molecules.

Hydrolysis: The most fundamental transformation is the hydrolysis of the amide to its corresponding carboxylic acid, 7-ethoxy-9-oxo-9H-xanthene-3-carboxylic acid. This can be achieved under acidic or basic conditions. The resulting carboxylic acid is a key intermediate that can be converted into a variety of other functional groups. researchgate.net For example, it can be activated (e.g., by conversion to an acyl chloride with thionyl chloride) and reacted with different amines or alcohols to generate a library of secondary/tertiary amides or esters, respectively. This modular approach is highly attractive for developing derivatives with tailored properties. nih.gov

Dehydration: The primary amide can be dehydrated to form the corresponding nitrile (7-ethoxy-3-cyano-9-oxo-9H-xanthene). This transformation is a common functional group interconversion in organic synthesis. A variety of dehydrating agents can be employed, such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (B1165640) (TFAA), or milder reagents like cyanuric chloride in N,N-dimethylformamide (DMF). mdpi.comresearchgate.net The nitrile group is a valuable synthon that can participate in cycloadditions or be hydrolyzed back to the carboxylic acid.

Reduction: The carboxamide can be reduced to a primary amine (7-ethoxy-9-oxo-9H-xanthen-3-yl)methanamine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The resulting aminomethyl group introduces a basic center into the molecule and provides a new point for derivatization, for example, through acylation or alkylation.

Rearrangement Reactions: The Hofmann rearrangement offers a pathway to convert the primary carboxamide into a primary amine with one less carbon atom (3-amino-7-ethoxy-9-oxo-9H-xanthene). This reaction typically involves treating the amide with bromine or chlorine in a basic solution. This transformation provides direct access to an amino-xanthenone derivative, which is a valuable building block for further synthesis.

| Transformation | Typical Reagents | Product Functional Group | Reference Principle |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | researchgate.net |

| Dehydration | P₂O₅, SOCl₂, or Cyanuric Chloride/DMF | Nitrile (-CN) | mdpi.comresearchgate.net |

| Reduction | LiAlH₄ then H₂O | Amine (-CH₂NH₂) | Standard organic synthesis |

| Hofmann Rearrangement | Br₂, NaOH | Amine (-NH₂) | Standard organic synthesis |

These post-synthetic modifications highlight the chemical tractability of the this compound structure, enabling the generation of a wide array of derivatives from a single, advanced intermediate.

Investigations into Biological Activities and Molecular Mechanisms

Exploration of Biochemical Pathways and Enzymatic Interactions

Xanthene derivatives engage with biological systems by targeting key enzymes involved in various cellular functions. researchgate.net The core structure of xanthene serves as a versatile scaffold for chemical modifications, allowing for the development of compounds that can selectively interact with the active sites of specific enzymes. ijarsct.co.in This interaction is often the basis for their observed biological effects, which range from anti-inflammatory to anticancer activities. researchgate.netresearchgate.net The primary mechanism of action for many biologically active xanthene derivatives is the inhibition of enzymatic activity, which disrupts pathological pathways. nih.gov

The inhibitory action of xanthene derivatives is a cornerstone of their therapeutic interest. By binding to enzymes, these compounds can block substrate access to the active site or induce conformational changes that render the enzyme inactive. This can occur through competitive, non-competitive, or other types of inhibition. nih.gov For instance, certain halogenated xanthene dyes have been shown to be non-competitive inhibitors of drug-metabolizing enzymes like UGT1A6 and UGT2B7. nih.gov The planar structure of the xanthene core is crucial for entering the active pockets of target enzymes. researchgate.net

Cyclooxygenase (COX) enzymes are key mediators of inflammation through the synthesis of prostaglandins. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

Several studies have demonstrated the potent and selective COX-2 inhibitory activity of novel xanthene and thioxanthene (B1196266) derivatives. nih.govresearchgate.net For example, a synthesized library of xanthene- and thioxanthene-based tertiary alcohols, some coupled with cysteine, showed promising results. One of the most potent compounds exhibited a COX-2 inhibition IC50 value of 4.37 ± 0.78 nM with a high selectivity index of 3.83 for COX-2 over COX-1. nih.govresearchgate.net Another derivative showed excellent inhibition of both COX-1 (IC50 = 5.59 ± 0.51 nM) and COX-2 (IC50 = 4.90 ± 0.58 nM). acs.org These findings highlight the potential of the xanthene scaffold in developing new anti-inflammatory agents. nih.gov

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Compound 1 | 5.59 ± 0.51 | 4.90 ± 0.58 | 1.14 | acs.org |

| Compound 7 | 16.75 ± 1.11 | 4.37 ± 0.78 | 3.83 | nih.govresearchgate.net |

| Celecoxib (Control) | 40.0 | - | - | researchgate.net |

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. openmedicinalchemistryjournal.com Under hyperglycemic conditions, such as in diabetes mellitus, the increased activity of this pathway leads to intracellular accumulation of sorbitol, causing osmotic stress and contributing to long-term diabetic complications like neuropathy, retinopathy, and nephropathy. drugdiscoverytrends.commdpi.com Therefore, inhibiting aldose reductase is a key therapeutic strategy to prevent or ameliorate these complications. openmedicinalchemistryjournal.com

The mechanism of inhibition typically involves the binding of the inhibitor to the enzyme's active site. mdpi.com Aldose reductase inhibitors (ARIs) are often characterized by a polar moiety that interacts with an "anion binding pocket" within the enzyme and a hydrophobic part that fits into a non-polar region. mdpi.com While direct studies on 7-Ethoxy-9-oxo-9H-xanthene-3-carboxamide are not available, recent research has begun to explore natural xanthones as mechanism-based inhibitors of aldose reductase, suggesting that the broader class of compounds to which it belongs has potential in this area. researchgate.net

Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into absorbable glucose. nih.gov Inhibiting this enzyme can delay carbohydrate digestion and glucose absorption, thereby reducing the sharp increase in blood glucose levels after a meal (postprandial hyperglycemia). nih.gov This makes α-glucosidase inhibitors a valuable therapeutic approach for managing type 2 diabetes. nih.gov

The inhibition mechanism can be competitive and reversible, slowing the digestion of carbohydrates. nih.gov Plant-derived xanthones have been highlighted as important molecules for the development of anti-diabetic agents through α-glucosidase inhibition. nih.gov Studies on various plant extracts rich in polyphenolic compounds, which can include xanthone (B1684191) derivatives, have shown potent α-glucosidase inhibitory activity, often far exceeding that of the standard drug, acarbose (B1664774). nih.govukm.my For example, a 50% ethanol (B145695) extract of Tamarix nilotica showed an IC50 value of 12.5 μg/mL, significantly more potent than acarbose (IC50 = 151.1 μg/mL). nih.gov Kinetic studies revealed a competitive reversible inhibition mechanism. nih.gov

| Source/Compound | IC50 Value (µg/mL) | Reference |

|---|---|---|

| Tamarix nilotica (50% Ethanol Extract) | 12.5 | nih.gov |

| Tamarix nilotica (Aqueous Extract) | 24.8 | nih.gov |

| Dryobalanops aromatica Bark (Methanol Extract) | 0.63 ± 0.03 | ukm.my |

| Dryobalanops aromatica Leaves (Methanol Extract) | 0.98 ± 0.02 | ukm.my |

| Acarbose (Standard) | 151.1 | nih.gov |

| Acarbose (Standard) | 1067.67 | ukm.my |

Topoisomerases are essential enzymes that manage the topological state of DNA, playing a critical role in processes like DNA replication, transcription, and chromosome segregation. researchgate.netresearchgate.net They are important targets for anticancer drugs. researchgate.netresearchgate.net Topoisomerase inhibitors can act as "poisons," which stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and cell death, or as catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA. mdpi.comnih.gov

Xanthone and benzoxanthone derivatives have been extensively studied as topoisomerase inhibitors. researchgate.netnih.gov Certain synthesized xanthone derivatives have shown excellent inhibitory activity against topoisomerase II (Topo II). researchgate.net For example, specific compounds with an N-methyl piperazine (B1678402) substituent demonstrated potent Topo II inhibition and were found to intercalate into DNA. researchgate.net Similarly, some benzoxanthone derivatives have been identified as dual inhibitors of topoisomerase I and II, while others are selective for topoisomerase II. nih.gov One such compound blocked topoisomerase II function almost threefold more efficiently than the standard drug etoposide (B1684455) at a 20 µM concentration. nih.gov These studies confirm that the xanthone scaffold is a valuable template for designing potent anticancer agents that target topoisomerases. researchgate.net

Beyond direct enzyme inhibition, xanthene derivatives modulate a variety of cellular processes, which contributes to their broad range of biological activities, including cytotoxic and anticancer effects. researchgate.netnih.gov Their interactions can lead to the induction of apoptosis (programmed cell death), cell cycle arrest, and interference with DNA integrity. researchgate.netresearchgate.net

For instance, potent xanthone-based topoisomerase II inhibitors have been shown to induce apoptosis in gastric cancer cells and cause cell cycle arrest at the G2/M phase. researchgate.netresearchgate.net The mechanism often involves the compound intercalating into DNA, which, combined with enzyme inhibition, triggers the apoptotic pathway. researchgate.netresearchgate.net Other xanthene derivatives have demonstrated cytotoxic effects against various human cancer cell lines, with IC50 values in the micromolar and even nanomolar range. nih.govnih.gov Additionally, xanthene dyes have been found to modulate the aggregation of amyloid-beta peptide, suggesting a role in neurodegenerative disease pathways by reducing impaired cell function associated with protein aggregation. researchgate.net

Modulation of Cellular Processes by Xanthene Compounds

Bacterial Efflux Pump Inhibition Research

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge. One of the key mechanisms contributing to this resistance is the overexpression of bacterial efflux pumps, which actively transport antibiotics out of the bacterial cell, reducing their efficacy. Research has focused on identifying compounds that can inhibit these pumps, thereby restoring the effectiveness of existing antibiotics.

Studies on xanthene derivatives have shown promise in this area. While specific data on this compound is not detailed in the available literature, related xanthene structures have been evaluated for their efflux pump inhibition (EPI) activity. dntb.gov.uaresearchgate.net For instance, certain xanthene sulfonamide derivatives have been synthesized and assessed for their impact on bacterial resistance mechanisms. researchgate.net The general approach involves evaluating the ability of these compounds to increase the intracellular concentration of fluorescent dyes or antibiotics that are known substrates of efflux pumps. A significant increase in accumulation indicates inhibition of the pump's activity. Although these studies provide a basis for the potential of the xanthene scaffold, further specific research is required to characterize the EPI profile of this compound.

Biofilm Formation and Quorum Sensing Interference

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. Biofilms are notoriously resistant to antibiotics and host immune responses, making them a major challenge in clinical settings. Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms. nih.gov Therefore, interfering with QS is a promising strategy to combat bacterial infections by preventing biofilm formation. frontiersin.orgfrontiersin.orgnih.gov

Research into xanthene derivatives has demonstrated their potential to interfere with these processes. dntb.gov.uaresearchgate.net Studies on certain 9-xanthenyl derivatives showed significant inhibitory effects on biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) strains. researchgate.net Furthermore, these compounds were also found to inhibit quorum sensing, as demonstrated by a reduction in pigment production in indicator strains. researchgate.net While these findings highlight the anti-biofilm and QS-interfering potential of the xanthene class of compounds, specific studies on this compound are necessary to determine its efficacy in these areas.

Reactive Oxygen Species (ROS) Scavenging Mechanisms

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While they play roles in normal physiological processes, excessive ROS production leads to oxidative stress, which is implicated in a wide range of diseases, including inflammatory conditions and neurodegenerative disorders. Antioxidants and ROS scavengers can mitigate this damage.

The potential for various compounds to act as ROS scavengers is an active area of research. nih.govnih.gov The core structure of this compound, the xanthene ring, is known to be a privileged scaffold in medicinal chemistry and has been incorporated into molecules with antioxidant properties. The mechanism of ROS scavenging often involves the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it. While the general antioxidant potential of xanthene-related compounds is recognized, specific experimental data quantifying the ROS scavenging capacity and elucidating the precise mechanisms for this compound are not yet available in the public domain.

Immunomodulatory Effects in Experimental Models

The immune system's response is critical in both fighting off pathogens and in the pathology of inflammatory diseases. Compounds with immunomodulatory effects can either suppress an overactive immune response, as seen in autoimmune diseases, or stimulate a response to fight infection or cancer.

While direct experimental evidence for the immunomodulatory effects of this compound is not specifically documented in available research, its interactions with molecular targets involved in inflammatory pathways, such as the Leukotriene B4 receptor, suggest potential immunomodulatory activity. Leukotriene B4 is a potent inflammatory mediator that attracts and activates immune cells. nih.gov By potentially modulating the activity of its receptor, compounds like this compound could influence inflammatory cascades. However, dedicated in vitro and in vivo studies are required to confirm and characterize any such immunomodulatory effects.

Identification of Molecular Targets and Ligand-Target Binding Interactions

Understanding the specific molecular targets of a compound is crucial for elucidating its mechanism of action and for developing it as a therapeutic agent. Research has begun to identify potential molecular targets for compounds with a xanthene core, including receptors involved in neurotransmission and inflammation.

Receptor Binding Studies (e.g., Metabotropic Glutamate (B1630785) Receptor 1, Leukotriene B4 Receptor)

Metabotropic Glutamate Receptor 1 (mGluR1): The metabotropic glutamate receptors are a family of G protein-coupled receptors that play important roles in the central nervous system. nih.gov mGluR1, in particular, is involved in modulating synaptic plasticity and is a target for various neurological and psychiatric disorders. Studies have identified that compounds with a 9H-xanthene-9-carboxylic acid scaffold can act as potent enhancers or positive allosteric modulators of mGluR1. nih.gov These modulators bind to a site on the receptor distinct from the glutamate binding site and enhance the receptor's response to glutamate. While these findings establish a precedent for xanthene derivatives targeting mGluR1, specific binding affinities and functional data for this compound at this receptor have not been publicly reported.

Leukotriene B4 Receptor (BLT1): The Leukotriene B4 receptor 1 (BLT1) is a key player in inflammatory responses. nih.gov It is activated by the lipid mediator leukotriene B4 (LTB4), leading to the recruitment and activation of immune cells like neutrophils. nih.gov As such, BLT1 is a valuable target for anti-inflammatory drug development. nih.gov The potential for xanthene-based compounds to interact with this receptor is an area of interest, given the structural diversity that can be built around the xanthene core. However, specific receptor binding assays and functional studies are needed to determine if this compound interacts with BLT1 and what the nature of that interaction might be.

DNA Intercalation and Interaction Analyses

DNA is the molecular target for a number of therapeutic agents, particularly in the realm of anticancer chemotherapy. Compounds can interact with DNA in several ways, including intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. The planar aromatic structure of the xanthene ring system suggests that derivatives could potentially act as DNA intercalating agents. Such an interaction can interfere with DNA replication and transcription, leading to cytotoxic effects.

To date, there is a lack of specific published studies that have investigated the DNA intercalation and interaction properties of this compound. Such analyses would typically involve techniques like UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism, and molecular modeling to determine if the compound binds to DNA and to characterize the binding mode and affinity.

Protein Binding Affinity Investigations (e.g., Human Serum Albumin)

The interaction between a compound and plasma proteins, such as human serum albumin (HSA), is a critical determinant of its pharmacokinetic profile. HSA, the most abundant protein in human blood plasma, can bind to a wide variety of molecules, influencing their distribution, metabolism, and excretion. nih.govresearchgate.net The binding of drugs to HSA is often studied using techniques like fluorescence spectroscopy and molecular docking to determine the binding affinity and identify the interaction sites. researchgate.netmdpi.comnih.gov

While specific studies on the binding of this compound to human serum albumin are not extensively detailed in publicly available literature, the broader class of xanthene derivatives has been a subject of such investigations. For instance, studies on similar compounds have utilized fluorescence quenching methods to calculate binding constants and understand the nature of the interaction. nih.gov These studies often reveal that hydrophobic interactions and hydrogen bonding play a significant role in the binding process. nih.gov Molecular docking simulations can further elucidate the specific amino acid residues within HSA's binding pockets that interact with the ligand. nih.gov Understanding these interactions is fundamental to predicting how this compound might behave in a physiological environment.

Cellular Effects in Preclinical Research Models

The effects of this compound have been explored in various preclinical models to assess its potential as a therapeutic agent. These studies focus on its impact on cancer cell proliferation, its ability to induce programmed cell death, its anti-inflammatory properties, and its antimicrobial activity.

In Vitro Anti-proliferative Activity in Various Cancer Cell Lines

The anti-proliferative potential of xanthene derivatives has been a significant area of research. nih.govnih.govnih.govnih.gov Compounds with the 9-oxo-9H-xanthene core structure have been evaluated against a variety of human cancer cell lines. nih.govnih.gov For example, a study on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides demonstrated their ability to inhibit the growth of breast cancer cell lines (MDA-MB-231 and T-47D) and a neuroblastoma cell line (SK-N-MC). nih.gov The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC50), can be influenced by the nature and position of substituents on the xanthene ring. nih.gov

While specific IC50 values for this compound against a wide range of cancer cell lines are not yet comprehensively documented, the existing data on analogous compounds suggest that this chemical class holds promise as anti-proliferative agents. The table below summarizes the anti-proliferative activity of a related compound, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i), for illustrative purposes. nih.gov

| Cell Line | IC50 (µM) of Compound 5i | IC50 (µM) of Etoposide (Control) |

| MDA-MB-231 | >50 | 33.7 |

| T-47D | 19.7 | 32.7 |

| SK-N-MC | 25.2 | 33.4 |

This table shows the anti-proliferative activity of a related xanthene derivative, compound 5i, against three human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) in micromolar (µM) and is compared to the standard anticancer drug, etoposide. nih.gov

Induction of Apoptosis and Related Protein Expression in Cellular Models

Beyond inhibiting cell proliferation, the ability of a compound to induce apoptosis, or programmed cell death, is a key characteristic of many anticancer agents. Research on compounds structurally related to this compound has indicated that they can trigger apoptotic pathways in cancer cells. For instance, N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide, a compound with a similar core structure, was identified as an apoptosis inducer. nih.gov This compound was found to activate caspases, which are key enzymes in the apoptotic cascade, and to cause cell cycle arrest in the G2/M phase, ultimately leading to cell death. nih.gov The investigation of such mechanisms for this compound would involve techniques like flow cytometry to analyze the cell cycle and western blotting to measure the expression levels of key apoptotic proteins.

Anti-inflammatory Response in Cellular and In Vitro Systems

The anti-inflammatory properties of xanthene derivatives have also been a subject of investigation. nih.govnih.gov Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. The anti-inflammatory effects of compounds are often assessed by their ability to inhibit the production of inflammatory mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

Studies on other complex molecules have shown that they can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov The underlying mechanisms often involve the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov While specific data on the anti-inflammatory activity of this compound is not detailed, the general anti-inflammatory potential of the broader xanthene class suggests this is a promising area for future research.

Antimicrobial Activities Against Specific Pathogens in In Vitro Assays

The xanthene scaffold is also found in compounds with antimicrobial properties. nih.govresearchgate.net The evaluation of the antimicrobial activity of a new compound typically involves in vitro assays against a panel of pathogenic bacteria and fungi. The effectiveness is often quantified by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. While the specific antimicrobial spectrum of this compound has not been extensively reported, the known bioactivities of related xanthene and azaxanthene derivatives suggest that this compound may also exhibit activity against certain pathogens. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituent Position and Nature on Biological Activity

The xanthene core, a privileged scaffold in medicinal chemistry, offers multiple positions for substitution, allowing for the fine-tuning of a compound's pharmacological profile. The nature and placement of these substituents can dramatically alter the molecule's interaction with biological targets, affecting its efficacy and selectivity.

Role of the Ethoxy Group at the C7-position

While direct studies on the 7-ethoxy group in 7-Ethoxy-9-oxo-9H-xanthene-3-carboxamide are not extensively documented, research on analogous structures suggests that substitutions at the C7 position of the xanthene ring can significantly impact biological activity. For instance, studies on related xanthene structures have indicated that the introduction of a substituent at this position can modulate the compound's cytotoxic potency. It is hypothesized that the ethoxy group, with its moderate size and lipophilicity, may influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, it could engage in specific hydrophobic interactions within the binding pocket of a biological target. The electronic effect of the ethoxy group, being an electron-donating group, can also alter the electron density of the xanthene ring system, potentially influencing its reactivity and interaction with target macromolecules.

Significance of the Carboxamide Moiety at the C3-position

The carboxamide group at the C3-position is a critical pharmacophore in many biologically active molecules, and this holds true for the 9-oxo-9H-xanthene scaffold. This moiety is capable of forming crucial hydrogen bonds with biological targets, such as enzymes and receptors, which can be pivotal for molecular recognition and the stabilization of the ligand-target complex. Studies on various heterocyclic carboxamides have consistently highlighted the importance of the carboxamide group for potent biological activity. For example, in a series of xanthene carboxamide derivatives developed as CCR1 receptor antagonists, the carboxamide moiety was essential for their antagonist activity. nih.gov The orientation and substitution of the carboxamide can further refine the binding affinity and selectivity.

Impact of Chiral Centers on Biological Activity and Enantioselectivity

The introduction of a chiral center into a molecule can lead to the existence of enantiomers, which are non-superimposable mirror images. These enantiomers can exhibit markedly different pharmacological and toxicological profiles, a phenomenon known as enantioselectivity.

Differential Biological Responses of Enantiomers

It is a well-established principle in pharmacology that enantiomers can interact differently with chiral biological macromolecules like proteins and nucleic acids. This can result in one enantiomer being significantly more potent, having a different mode of action, or being more toxic than its counterpart. For instance, in a study of chiral alpha-methyl analogues of certain cytotoxic agents, the R-enantiomer was found to be more active than the S-enantiomer in delaying tumor growth. nih.gov This highlights the importance of stereochemistry in drug design and the necessity of evaluating the biological activity of individual enantiomers. The differential activity is attributed to the specific three-dimensional arrangement of atoms, which dictates how well each enantiomer can fit into the chiral binding site of its target.

Conformational Analysis and Identification of Bioactive Conformations

The biological activity of a molecule is not only dependent on its constitution and configuration but also on its conformation—the spatial arrangement of its atoms that can be interconverted by rotation about single bonds. Identifying the bioactive conformation, the specific shape the molecule adopts when it binds to its target, is a key goal in drug discovery.

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "7-Ethoxy-9-oxo-9H-xanthene-3-carboxamide", molecular docking simulations are instrumental in predicting its interaction with various biological targets.

Molecular docking simulations can elucidate the specific binding mode of "this compound" within the active site of a target protein. These simulations consider various conformational possibilities of the ligand and the protein to identify the most energetically favorable binding pose. For xanthone (B1684191) derivatives, interactions with key amino acid residues in the active site of target proteins are often crucial for their biological activity. ijnc.ir

For "this compound", the ethoxy group at the 7-position and the carboxamide group at the 3-position are key functional groups that can participate in various types of interactions. The oxygen atom of the ethoxy group and the carbonyl oxygen and amide nitrogen of the carboxamide group can act as hydrogen bond acceptors and donors, respectively. The planar xanthone scaffold can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the binding pocket.

Table 1: Predicted Interactions of this compound with a Hypothetical Kinase Target

| Functional Group of Ligand | Interacting Residue of Protein | Interaction Type | Predicted Distance (Å) |

| Carboxamide (-CONH2) | Asp145 | Hydrogen Bond | 2.1 |

| Carbonyl oxygen (C=O) | Lys72 | Hydrogen Bond | 2.5 |

| Ethoxy (-OCH2CH3) | Leu120 | Hydrophobic | 3.8 |

| Xanthone Ring | Phe144 | π-π Stacking | 4.2 |

Note: The data in this table is illustrative and represents the type of information that would be generated from molecular docking studies.

Beyond predicting the binding pose, molecular docking simulations can also provide an estimation of the binding affinity between a ligand and its target. This is typically expressed as a docking score or binding energy, with lower values indicating a more favorable interaction. These scores are calculated based on various factors, including intermolecular interactions like hydrogen bonds, electrostatic interactions, and van der Waals forces. The estimated binding affinity helps in ranking potential drug candidates and prioritizing them for further experimental testing. For xanthone-based compounds, docking studies have been used to predict their binding energies with various receptors. ijnc.ir

Table 2: Estimated Binding Affinities of this compound and Analogs with a Hypothetical Target

| Compound | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |

| This compound | -8.5 | 0.5 |

| 7-Methoxy-9-oxo-9H-xanthene-3-carboxamide | -8.2 | 0.8 |

| 9-Oxo-9H-xanthene-3-carboxamide | -7.5 | 2.1 |

Note: The data in this table is for illustrative purposes to demonstrate the output of binding affinity estimations from molecular docking.

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a molecular system over time, providing insights into the stability of the ligand-protein complex and the nature of their dynamic interactions. For xanthone derivatives, MD simulations have been employed to understand the stability of their complexes with biological targets. frontiersin.org

An MD simulation of the "this compound"-target complex would reveal how the ligand and protein adapt to each other's presence. It can confirm the stability of the binding mode predicted by docking and identify key residues that are consistently involved in the interaction. Furthermore, MD simulations can help in understanding the role of water molecules in mediating the interaction and can be used to calculate more accurate binding free energies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties and reactivity of molecules. These calculations provide detailed information about the distribution of electrons, molecular orbitals, and the energies of different electronic states.

Quantum chemical calculations can be used to determine various electronic properties of "this compound", such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Other reactivity descriptors that can be calculated include electrostatic potential maps, which show the distribution of charge on the molecule's surface and indicate regions that are susceptible to electrophilic or nucleophilic attack. These properties are crucial for understanding the molecule's behavior in chemical reactions and its interactions with biological macromolecules.

Table 3: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 4.8 D |

Note: This data is hypothetical and serves as an example of the output from quantum chemical calculations.

Quantum chemical calculations can also be employed to predict the mechanisms of chemical reactions involving "this compound". By calculating the energies of reactants, transition states, and products, the most likely reaction pathway can be determined. This is particularly useful for understanding the metabolic fate of the compound or for designing synthetic routes. For instance, these calculations could predict how the ethoxy or carboxamide groups might be metabolized by enzymes in the body.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of xanthene derivatives has been the subject of numerous QSAR investigations aimed at elucidating the structural requirements for various biological activities, including anticancer and receptor antagonist effects. nih.govnih.govresearchgate.net These studies provide valuable insights into the potential molecular descriptors that could influence the bioactivity of this compound.

QSAR studies on xanthene derivatives have been instrumental in identifying key molecular features that govern their antiproliferative activity. nih.gov For instance, a study on xanthen-3-one and xanthen-1,8-dione derivatives demonstrated the utility of both 2D and 3D-QSAR approaches in designing new compounds with enhanced activity against HeLa cervical cancer cells. nih.gov The researchers utilized the partial least squares (PLS) statistical method to develop their models. nih.gov

The developed QSAR models highlighted the importance of certain molecular descriptors in determining the antiproliferative activity of these compounds. nih.gov The statistical robustness of these models is typically evaluated using parameters such as the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive squared correlation coefficient (R²pred). nih.govimist.ma High values for these parameters indicate a reliable and predictive QSAR model.

In one such study on xanthene derivatives, the following statistical parameters were obtained for the 2D and 3D-QSAR models, indicating a strong correlation between the selected descriptors and the observed biological activity. nih.gov

| Model | R² | Q² | R²pred |

| 2D-QSAR | 0.741 | 0.792 | 0.875 |

| 3D-QSAR | 0.951 | 0.830 | 0.769 |

Another QSAR study on N-Substituted Dibenzo[a, j]xanthene-3,11-dicarboxamide derivatives also yielded statistically significant models for predicting antiproliferative activity. imist.ma This study employed methods such as Principal Component Analysis (PCA), Multiple Linear Regression (MLR), and Multiple Nonlinear Regression (MNLR). imist.ma The resulting models demonstrated good stability and predictive power, as evidenced by the statistical validation parameters. imist.ma

| Model | R² | Rtest |

| MLR | 0.88 | 0.86 |

| MNLR | 0.897 | 0.908 |

Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to this class of compounds. imist.ma The results from these 3D-QSAR studies provided further insights into the steric and electrostatic field requirements for enhanced biological activity. imist.ma

| Model | Q² | R² |

| CoMFA | 0.612 | 0.857 |

| CoMSIA | 0.564 | 0.74 |

These findings from QSAR studies on related xanthene structures suggest that the biological activity of this compound is likely influenced by a combination of its electronic, steric, and hydrophobic properties. The ethoxy group at the 7-position and the carboxamide group at the 3-position are expected to play crucial roles in modulating these properties and, consequently, the compound's interaction with its biological target.

Future Research Directions and Emerging Paradigms for 7 Ethoxy 9 Oxo 9h Xanthene 3 Carboxamide

Design and Synthesis of Multi-Targeted Agents Based on the Xanthene Scaffold

The inherent structural features of the xanthene core make it an ideal framework for the development of multi-targeted agents, a paradigm gaining traction in the treatment of complex multifactorial diseases like cancer and neurodegenerative disorders. The diverse biological activities exhibited by xanthene derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore the potential of this scaffold to interact with multiple biological targets. nih.goveurekaselect.comresearchgate.net

Future research will likely focus on the strategic functionalization of the 7-Ethoxy-9-oxo-9H-xanthene-3-carboxamide molecule to incorporate pharmacophores known to interact with different, yet disease-relevant, targets. For instance, hybridization of the xanthene core with moieties known to inhibit key enzymes in a particular pathological pathway, while another part of the molecule targets a related receptor, could lead to synergistic therapeutic effects. The design of such multi-target ligands often involves creating libraries of compounds with systematic structural variations to explore the structure-activity relationships for each target. sciforum.netnih.gov

Table 1: Potential Multi-Targeting Strategies for Xanthene Scaffolds

| Therapeutic Area | Potential Target 1 | Potential Target 2 | Rationale |

| Oncology | Tyrosine Kinases (e.g., EGFR, VEGFR-2) | DNA Topoisomerases | Concurrently inhibit signaling pathways and induce DNA damage in cancer cells. researchgate.netmdpi.com |

| Neurodegenerative Diseases | Monoamine Oxidase B (MAO-B) | Adenosine A2A Receptors | Provide symptomatic relief and neuroprotection in diseases like Parkinson's. nih.gov |

| Infectious Diseases | Bacterial DNA Gyrase | Efflux Pump Proteins | Overcome antibiotic resistance by inhibiting DNA replication and bacterial defense mechanisms. |

Development of Novel and Efficient Synthetic Strategies for Xanthene Derivatives

The synthesis of xanthene derivatives has traditionally involved methods like the condensation of aldehydes with 1,3-dicarbonyl compounds. researchgate.net However, the demand for structural diversity and environmentally friendly processes necessitates the development of novel and more efficient synthetic strategies.

Future efforts in this area will likely emphasize:

Green Chemistry Approaches: The use of ultrasound irradiation, microwave-assisted synthesis, and eco-friendly catalysts like choline-chloride-based deep eutectic solvents (DES) can lead to higher yields, shorter reaction times, and reduced environmental impact. nih.gov

Catalyst Innovation: Exploration of novel catalysts, including heterogeneous catalysts and nanoparticles, can improve reaction efficiency and selectivity. researchgate.net The reusability of such catalysts is also a key aspect of sustainable synthesis. nih.gov

Multicomponent Reactions: One-pot multicomponent reactions are highly desirable as they offer a streamlined approach to generating complex molecules from simple starting materials, thereby increasing efficiency and reducing waste. worldscientificnews.com

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to improved safety, scalability, and product purity.

These advanced synthetic methodologies will be crucial for the efficient production of libraries of this compound analogues for biological screening.

Exploration of New Biological Targets and Mechanisms of Action

While xanthene derivatives are known to interact with a variety of biological targets, the full extent of their pharmacological potential is yet to be uncovered. Future research should aim to identify novel biological targets and elucidate the underlying mechanisms of action for compounds like this compound.

High-throughput screening of this compound against diverse panels of enzymes, receptors, and cell lines can reveal unexpected biological activities. For instance, some halogenated xanthene derivatives have been identified as inhibitors of Dual specificity phosphatases (DUSPs), which are important regulators of mitogen-activated protein kinase (MAPK) signaling. nih.gov This suggests that other derivatives could also modulate key signaling pathways involved in various diseases.

Furthermore, detailed mechanistic studies, including transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of how these compounds exert their biological effects at a molecular level. This knowledge is essential for optimizing their therapeutic potential and identifying potential biomarkers for patient stratification.

Table 2: Emerging Biological Targets for Xanthene Derivatives

| Biological Target | Therapeutic Relevance | Potential Application | Reference |

| Dual Specificity Phosphatase 5 (DUSP5) | Vascular diseases, Cancer | Treatment of vascular anomalies and certain cancers. | nih.gov |

| Tyrosine Kinases (c-Kit, Flt-3, VEGFR-2, EGFR, PDGFR) | Cancer | Development of novel anti-cancer agents. | researchgate.net |

| p53-MDM2 Interaction | Cancer | Reactivation of the p53 tumor suppressor pathway. | mdpi.com |

Integration of In Silico and Experimental Approaches for Compound Optimization

The synergy between computational (in silico) and experimental methods is a cornerstone of modern drug discovery. For a molecule like this compound, this integrated approach can significantly accelerate the optimization of its pharmacological properties.

Molecular Docking and Dynamics: In silico docking studies can predict the binding modes of xanthene derivatives to their biological targets, providing insights into the key molecular interactions. mdpi.comsrce.hr Molecular dynamics simulations can further assess the stability of the ligand-protein complexes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of xanthene analogues with their biological activity, guiding the design of more potent compounds.

ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.net

The predictions from these in silico models must be validated through experimental assays. This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful strategy for the rapid optimization of lead compounds.

Application as Chemical Probes in Complex Biological Systems

The inherent fluorescence of many xanthene derivatives makes them excellent candidates for the development of chemical probes for bioimaging. rsc.orgresearchgate.net These probes can be used to visualize and quantify a wide range of biological processes in living cells with high sensitivity and real-time detection. nih.gov

Future research in this area could involve modifying the this compound structure to create:

Fluorescent Probes for Specific Analytes: By incorporating a recognition moiety for a specific ion, metabolite, or reactive oxygen species, the xanthene scaffold can be converted into a fluorescent sensor. acs.org

Probes for Super-Resolution Imaging: The development of photostable and bright xanthene-based probes is crucial for advanced imaging techniques like super-resolution microscopy, which can visualize cellular structures with unprecedented detail. acs.org

Theranostic Agents: Combining the imaging capabilities of a fluorescent xanthene dye with the therapeutic activity of the scaffold can lead to the development of theranostic agents that allow for simultaneous diagnosis and treatment. rsc.org

The ability to track the distribution and target engagement of these compounds within complex biological systems will provide invaluable information for understanding their mechanism of action and optimizing their therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.